molecular formula C21H18N4OS B6567030 N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021254-73-8

N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No. B6567030
CAS RN: 1021254-73-8
M. Wt: 374.5 g/mol
InChI Key: GWUYEPUULXMOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, commonly referred to as MPPPA, is a small molecule that has been studied extensively for its potential applications in scientific research. MPPPA has been studied for its ability to act as a ligand for various proteins, as well as its potential to act as an inhibitor of certain biochemical processes.

Mechanism of Action

MPPPA binds to the active site of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. By binding to the active site of COX-2, MPPPA inhibits the enzyme and prevents the production of pro-inflammatory molecules. Additionally, MPPPA has been shown to inhibit the production of nitric oxide, which is an important signaling molecule involved in the regulation of inflammation.
Biochemical and Physiological Effects
MPPPA has been studied for its potential to act as an anti-inflammatory agent. Studies have shown that MPPPA can reduce inflammation in various cell types, including macrophages, endothelial cells, and fibroblasts. Additionally, MPPPA has been studied for its potential to act as an inhibitor of nitric oxide production, which could potentially reduce inflammation in certain cell types.

Advantages and Limitations for Lab Experiments

MPPPA has been studied extensively for its potential applications in scientific research. One of the main advantages of using MPPPA in laboratory experiments is that it is a small molecule, making it easier to manipulate and study in laboratory settings. Additionally, MPPPA has been optimized for use in laboratory experiments, making it a suitable choice for use in scientific research. However, there are some potential limitations to using MPPPA in laboratory experiments. For example, MPPPA is not as potent as some other compounds, making it less suitable for use in experiments that require high concentrations of the compound. Additionally, MPPPA is not as specific as some other compounds, meaning that it may not be as effective in targeting certain proteins or biochemical processes.

Future Directions

There are a number of potential future directions for the study of MPPPA. One potential direction is to further study the potential of MPPPA as an anti-inflammatory agent. Additionally, further research could be conducted to study the potential of MPPPA as an inhibitor of nitric oxide production. Additionally, further research could be conducted to study the potential of MPPPA as a ligand for proteins involved in various biochemical processes. Finally, further research could be conducted to study the potential of MPPPA as a therapeutic agent for various diseases.

Synthesis Methods

MPPPA can be synthesized using a variety of methods, including the Grubbs-Hoveyda reaction and the Buchwald-Hartwig reaction. The Grubbs-Hoveyda reaction involves the use of ruthenium-based catalysts to form C-C bonds between two molecules, while the Buchwald-Hartwig reaction involves the use of palladium-based catalysts to form C-N bonds. The synthesis of MPPPA has been optimized for use in laboratory settings, making it a suitable choice for use in scientific research.

Scientific Research Applications

MPPPA has been studied for its potential applications in scientific research. It has been shown to act as a ligand for various proteins, including the enzyme cyclooxygenase-2 (COX-2). MPPPA has also been studied for its potential to act as an inhibitor of certain biochemical processes, such as the production of nitric oxide. MPPPA has been studied for its potential to act as an anti-inflammatory agent, and has been used in laboratory experiments to study the effects of inflammation on various cell types.

properties

IUPAC Name

N-(3-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-15-6-5-9-17(12-15)23-20(26)14-27-21-19-13-18(16-7-3-2-4-8-16)24-25(19)11-10-22-21/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUYEPUULXMOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylphenyl)-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide

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